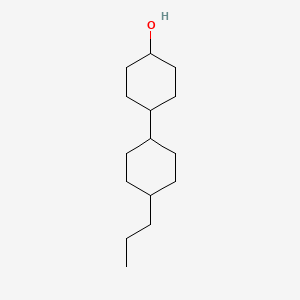

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Description

Historical Context and Discovery

The development of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol emerges from the broader historical context of bicyclohexyl compound research and liquid crystal material development. The compound represents an evolution in the systematic study of cyclohexanol derivatives, building upon foundational research in cyclohexane chemistry that began with the industrial production of cyclohexanol through cyclohexane oxidation processes. The historical significance of this particular derivative lies in its specific stereochemical configuration, which was developed to meet the demanding requirements of liquid crystal applications where precise molecular geometry determines material properties.

Research into bicyclohexyl compounds gained momentum as scientists recognized the importance of rigid molecular structures in creating stable liquid crystal phases. The this compound compound specifically emerged from investigations seeking to optimize the balance between thermal stability and processability in liquid crystal precursors. The discovery and synthesis of this compound reflect decades of advancement in understanding structure-property relationships in organic materials, particularly the role of stereochemistry in determining phase behavior and thermal characteristics.

The compound's development also coincides with the expansion of liquid crystal display technology applications, where specialized intermediates became essential for producing materials with specific optical and thermal properties. Historical patent literature indicates extensive research efforts focused on trans-alkylcyclohexyl derivatives during the late twentieth century, with this compound representing a significant milestone in achieving desired molecular architectures. This historical trajectory demonstrates the compound's importance in bridging fundamental organic chemistry research with practical technological applications.

Structural Classification in Bicyclohexyl Compounds

This compound belongs to the bicyclohexyl family of compounds, characterized by two cyclohexane rings connected through a direct carbon-carbon bond. This structural classification places the compound within a specific subset of organic molecules that exhibit unique conformational properties due to the rigid chair conformations of the cyclohexane rings. The bicyclohexyl framework provides exceptional structural stability while maintaining sufficient flexibility for industrial processing applications.

The compound's classification within bicyclohexyl structures distinguishes it from other cyclohexanol derivatives through its extended molecular architecture. Unlike simple cyclohexanol, which contains a single six-membered ring, the bicyclohexyl structure creates a more elongated molecular geometry that significantly influences physical properties such as melting point and crystalline behavior. The presence of the propyl substituent further extends the molecular framework, creating additional opportunities for intermolecular interactions that affect bulk material properties.

Within the broader context of bicyclohexyl compounds, this compound represents a functionalized derivative where the hydroxyl group provides reactive functionality for further chemical modifications. This structural feature distinguishes it from simple bicyclohexyl molecules that lack functional groups, making it particularly valuable as a synthetic intermediate. The combination of the bicyclohexyl backbone with hydroxyl functionality creates a molecular architecture ideally suited for liquid crystal applications where both structural rigidity and chemical reactivity are essential requirements.

| Structural Classification | Molecular Framework | Key Features |

|---|---|---|

| Bicyclohexyl Base Structure | Two connected cyclohexane rings | Rigid chair conformations |

| Hydroxyl Functionalization | Secondary alcohol group | Reactive site for derivatization |

| Propyl Substitution | Linear three-carbon chain | Extended molecular geometry |

| Trans-Trans Configuration | Specific stereochemical arrangement | Optimized molecular shape |

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex bicyclic structures with multiple substituents and stereochemical descriptors. The compound's Chemical Abstracts Service registry number 82832-72-2 provides unambiguous identification within chemical databases and regulatory systems. This systematic identification ensures precise communication regarding the compound's structure and properties across diverse scientific and commercial applications.

The nomenclature specifically describes the compound's stereochemical configuration through the use of trans descriptors, indicating the spatial arrangement of substituents relative to the cyclohexane ring planes. The primary trans designation refers to the relationship between the hydroxyl group and the substituted cyclohexyl group on the main cyclohexane ring, while the secondary trans descriptor specifies the arrangement of the propyl group relative to the connecting carbon-carbon bond in the substituted ring. This detailed nomenclature system prevents confusion with other isomeric forms that might exhibit different physical and chemical properties.

Alternative naming systems include the systematic name (trans,trans)-4'-Propyl-[1,1'-bi(cyclohexan)]-4-ol, which emphasizes the bicyclohexane framework and the specific positions of functional groups. The molecular formula C₁₅H₂₈O provides additional identification through elemental composition, while the molecular weight of 224.39 grams per mole offers quantitative characterization for analytical and synthetic applications. The InChI key DFXWFFHIZJDOFZ-KTSLABGISA-N provides a unique digital identifier that enables precise database searching and chemical informatics applications.

Isomeric Configurations and Stereochemistry

The stereochemical complexity of this compound arises from the presence of multiple chiral centers and conformational possibilities within the bicyclohexyl framework. The compound exhibits specific trans-trans stereochemistry, where both the hydroxyl group and the connecting cyclohexyl ring maintain trans relationships to their respective reference positions. This particular stereochemical arrangement significantly influences the compound's physical properties, including melting point behavior and crystalline packing arrangements.

The trans configuration at the primary cyclohexane ring places the hydroxyl group and the substituted cyclohexyl group in axial and equatorial positions that minimize steric interactions while maximizing molecular stability. Similarly, the trans arrangement at the secondary cyclohexane ring positions the propyl substituent to avoid unfavorable steric clashes with the connecting carbon-carbon bond. This optimized stereochemical arrangement contributes to the compound's relatively high melting point range of 122.0 to 126.0 degrees Celsius, indicating strong intermolecular interactions in the solid state.

The stereochemical specificity of this compound distinguishes it from potential cis isomers that would exhibit different physical and chemical properties. Research indicates that the trans-trans configuration provides optimal molecular geometry for liquid crystal applications, where precise molecular shape determines phase behavior and optical properties. The conformational preferences of the cyclohexane rings in their chair forms create a relatively rigid molecular structure that maintains consistent geometry across different temperature ranges, contributing to the compound's utility as a stable synthetic intermediate.

Nuclear magnetic resonance spectroscopy data supports the assigned stereochemical configuration, with characteristic chemical shift patterns observed for the hydroxyl proton and the various methylene and methine protons throughout the bicyclohexyl framework. The specific coupling patterns and chemical shift values provide experimental confirmation of the trans-trans stereochemical arrangement and validate the systematic nomenclature assignments.

Position in Liquid Crystal Intermediates

This compound occupies a significant position within the hierarchy of liquid crystal synthetic intermediates, serving as a crucial building block for more complex liquid crystalline materials. The compound's utility stems from its combination of structural rigidity provided by the bicyclohexyl framework and chemical reactivity offered by the secondary hydroxyl functional group. This dual functionality enables diverse synthetic transformations that lead to liquid crystal compounds with tailored properties for specific applications.

The compound's role as a liquid crystal intermediate reflects the importance of bicyclohexyl structures in creating materials with appropriate mesomorphic behavior. The rigid rod-like molecular geometry characteristic of this compound provides the anisotropic shape requirements essential for liquid crystal phase formation. The propyl substituent contributes to the overall molecular length while maintaining relatively simple molecular architecture that facilitates predictable phase behavior and thermal transitions.

Research applications demonstrate the compound's versatility in generating various liquid crystal derivatives through standard organic transformations. The hydroxyl functional group readily undergoes esterification reactions with carboxylic acid derivatives to produce liquid crystalline esters with modified thermal and optical properties. Additionally, the hydroxyl group can participate in etherification reactions, enabling the synthesis of liquid crystal compounds with different end-group functionalities that affect molecular interactions and phase stability.

Commercial availability of this compound with high purity levels exceeding 98.0 percent facilitates its use in research and development applications where consistent material quality is essential. The compound's position in liquid crystal intermediate chemistry continues to evolve as new synthetic methodologies and application requirements drive innovations in molecular design and material properties optimization.

| Application Category | Function | Transformation Products |

|---|---|---|

| Esterification Reactions | Carboxylic acid coupling | Liquid crystalline esters |

| Etherification Processes | Alkyl/aryl ether formation | Modified end-group derivatives |

| Oxidation Chemistry | Ketone intermediate formation | Bicyclohexyl ketone precursors |

| Reduction Applications | Alkyl derivative synthesis | Saturated bicyclohexyl compounds |

Properties

IUPAC Name |

4-(4-propylcyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXWFFHIZJDOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002939 | |

| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87144-93-2, 82832-72-2 | |

| Record name | 4′-Propyl[1,1′-bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87144-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-propyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of trans-4-alkylcyclohexyl Phenol

One of the primary methods to prepare trans-4-(trans-4-Propylcyclohexyl)cyclohexanol involves catalytic hydrogenation of trans-4-alkylcyclohexyl phenol. This method proceeds as follows:

- The starting material, trans-4-alkylcyclohexyl phenol, undergoes catalytic hydrogenation under controlled conditions to yield trans-4-(trans-4-alkylcyclohexyl)cyclohexanol.

- The catalyst system includes piperidine nitroxide free radicals, which serve as an efficient and cost-effective alternative to TEMPO catalysts.

- This catalytic system reduces production costs and environmental impact by facilitating easier catalyst separation and minimizing pollution.

- The process is suitable for industrial-scale production due to its economic and environmental advantages.

Oxidation to 4-(trans-4-alkylcyclohexyl)cyclohexanone

Following the hydrogenation step, the cyclohexanol can be oxidized to the corresponding cyclohexanone derivative:

- The oxidation employs hydrogen peroxide as a clean oxidant, catalyzed by a mixture of disodium tungstate dihydrate and phosphotungstic acid.

- The reaction is carried out in N-methylpyrrolidone solvent at 80–90 °C for 5–8 hours.

- After reaction completion, the solvent is removed by vacuum distillation, and the product is extracted with petroleum ether, dried over anhydrous sodium sulfate, and purified.

- This method yields 4-(4'-n-propylcyclohexyl)cyclohexanone with high efficiency (up to 91% yield) and minimal environmental impact, as the only byproduct is water.

Alpha-Bromination and Subsequent Reduction for Derivative Synthesis

For related derivatives and intermediates, alpha-bromination of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethanone is performed:

- The bromination uses N-bromosuccinimide or similar brominating agents in the presence of acid catalysts such as p-toluenesulfonic acid.

- Solvents include alcohols like methanol or ethanol, with reaction temperatures between 0–60 °C and reaction times of 1–6 hours.

- The brominated intermediate is then reduced to obtain further derivatives.

- This multi-step approach is part of synthetic routes to related liquid crystal compounds but involves more complex purification and environmental concerns due to reagents like lead tetraacetate in some variants.

Synthetic Procedure from Literature (Example)

A representative synthetic procedure for this compound reported in the literature involves:

- Starting from 1'-propyl-4-vinyl-1,4'-bi(cyclohexane), fluorination and other functional group transformations are performed under anhydrous conditions.

- Reactions are monitored by NMR and involve reagents such as N-bromosuccinimide, HF·Py, and t-BuOK.

- Purification steps include extraction, drying, and recrystallization to obtain the target cyclohexanol compound with high purity.

- Data Table: Key Reaction Parameters and Yields

- The catalytic hydrogenation method using piperidine nitroxide free radicals is a significant advancement over traditional TEMPO catalysis, offering lower cost and easier catalyst recovery, which is critical for industrial applications.

- The oxidation method employing hydrogen peroxide with tungstate catalysts is a green chemistry approach, providing high yields and minimal environmental impact, aligning with sustainable synthesis goals.

- Alternative synthetic routes involving alpha-bromination and Wittig reactions, while effective, suffer from drawbacks such as longer reaction sequences, higher impurity levels, and environmental concerns due to toxic reagents.

- The literature synthesis procedures emphasize the importance of anhydrous conditions and careful reaction monitoring to achieve high purity and yield of the target cyclohexanol compound.

The preparation of this compound is best achieved through catalytic hydrogenation of the corresponding phenol followed by selective oxidation using environmentally benign catalysts and oxidants. These methods provide high yields, cost efficiency, and reduced environmental impact, making them suitable for industrial-scale synthesis. Alternative routes exist but are less favorable due to complexity and environmental issues. The detailed reaction conditions and catalyst choices are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-4-(trans-4-Propylcyclohexyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Liquid Crystal Technology

One of the primary applications of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is in the field of liquid crystals. This compound exhibits liquid crystal phases over a wide temperature range and possesses low viscosity, making it an ideal candidate for use in liquid crystal displays (LCDs) and other optoelectronic devices .

Case Study: Liquid Crystal Displays

Research has shown that compounds similar to this compound can enhance the performance of LCDs by improving response times and thermal stability. For instance, the incorporation of this compound into liquid crystal formulations has been demonstrated to optimize the alignment and switching characteristics of the liquid crystals used .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in various catalytic reactions, including asymmetric synthesis processes that require chiral catalysts.

Case Study: Asymmetric Catalysis

A study highlighted the use of chiral amine-based catalysts in conjunction with substrates like this compound to facilitate enantioselective transformations. These reactions are crucial for producing pharmaceuticals and other fine chemicals with high stereochemical purity .

Potential Therapeutic Uses

Emerging research indicates potential therapeutic applications for this compound in medicinal chemistry. Its structural properties may allow it to interact with biological systems effectively.

Case Study: Anticancer Activity

Preliminary studies have suggested that derivatives of cyclohexanol compounds may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Further exploration into this compound could reveal similar effects, warranting clinical investigations .

Summary of Applications

Mechanism of Action

The mechanism of action of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol involves its interaction with specific molecular targets and pathways. This compound can interact with cell membranes, altering their fluidity and permeability . It may also modulate the activity of enzymes and receptors involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length Variants

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

- Structure : Features a pentyl chain instead of propyl.

- Properties : Longer alkyl chain increases hydrophobicity and phase transition temperatures, enhancing suitability for high-temperature LC applications .

- Market : Dominated by suppliers like Shandong Shenghua and Yantai Derun, with applications in optical devices and chemical intermediates .

trans-4-(trans-4-Butylcyclohexyl)cyclohexanol

- Structure : Butyl chain (C₄H₉).

- Synthesis : Similar isomerization methods yield >99% purity (CAS: 88580-99-8) .

- Performance : Balances solubility and rigidity, making it versatile in pharmaceuticals and cosmetics .

4-(trans-4-Heptylcyclohexyl)phenol

Isomeric and Functional Group Derivatives

cis-4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]cyclohexanol

- Synthesis : Method B yields 32%, lower than the trans-isomer (63%) due to steric hindrance .

- Properties : Reduced thermal stability limits LC applications compared to the trans-form .

Fluorinated Derivatives (e.g., trans-4-[trans-4-(3,4-Difluorophenyl)cyclohexyl]cyclohexanol)

- Structure : Fluorine substitution on the phenyl ring.

- Properties : Higher melting point (146–147°C) and enhanced electronic properties for advanced LC formulations .

trans-4-(4'-Propylbiphenyl-4-yl)cyclohexanol

Biological Activity

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure and properties suggest potential applications in drug development and the study of cellular processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHO, with a molecular weight of approximately 228.39 g/mol. The compound's stereochemistry, particularly its trans configuration, is crucial as it influences both its chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and specific biomolecules. Key mechanisms include:

- Membrane Dynamics : The compound alters membrane fluidity and permeability, which can affect cellular signaling pathways and the transport of ions and molecules across membranes .

- Binding Affinities : It has been shown to bind to various receptors or enzymes, potentially modulating their activity. This interaction can lead to downstream effects on cellular processes such as proliferation and apoptosis .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively reduced oxidative damage in cultured cells, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential for targeted cancer therapies. The IC values varied among different cell lines, highlighting the need for further investigation into its selectivity and mechanisms involved.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human colorectal cancer cells. Results indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential role in treating conditions like Alzheimer's disease .

Research Applications

The versatility of this compound extends beyond basic biological research; it has applications in:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of novel therapeutic agents targeting specific diseases |

| Biochemistry | Studies on membrane dynamics and cellular signaling pathways |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) |

| Industrial Chemistry | Production of surfactants and lubricants due to its unique chemical properties |

Q & A

Basic: What are the established synthetic routes for trans-4-(trans-4-Propylcyclohexyl)cyclohexanol, and how is stereochemical purity ensured?

Methodological Answer:

The compound is typically synthesized via hydrogenation or catalytic coupling of bicyclic ketone precursors. For example, trans-4-(trans-4-propylcyclohexyl)cyclohexanone (CAS 82832-73-3) can be reduced using sodium borohydride or LiAlH₄ under controlled conditions to yield the alcohol while preserving stereochemistry . Stereochemical purity (>98% trans,trans configuration) is confirmed via GC analysis and nuclear Overhauser effect (NOE) NMR spectroscopy to validate axial-equatorial ring conformations .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- GC-MS : To assess purity (>98% by GC) and molecular ion peaks (m/z 224.38 for [M⁺]) .

- ¹H/¹³C NMR : Axial protons on cyclohexane rings exhibit distinct coupling patterns (J = 10–12 Hz), while hydroxyl protons appear as broad singlets (~1.5 ppm) .

- Polarized Optical Microscopy (POM) : Used in liquid crystal research to observe phase transitions (e.g., nematic to isotropic) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

The compound is classified as a Category 2 skin/eye irritant (H315/H319) and may cause respiratory irritation (H335). Mitigation strategies include:

- Use of nitrile gloves and fume hoods during synthesis.

- Storage in inert atmospheres (argon) at 2–8°C to prevent oxidation .

- Emergency procedures: Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

Advanced: How is this compound utilized in hydrogen-bonded liquid crystal complexes?

Methodological Answer:

The hydroxyl group enables hydrogen bonding with carboxylic acids (e.g., 4-(trans-4-propylcyclohexyl)benzoic acid) to form mesogenic complexes. These are characterized by:

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~120–150°C).

- Variable-Temperature FTIR : Monitors hydrogen bond stability; weakening of O–H stretching (2500–3000 cm⁻¹) indicates thermal disruption of LC phases .

Advanced: How can researchers optimize the synthesis of trans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid from the parent alcohol?

Methodological Answer:

Oxidation of the alcohol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) yields the carboxylic acid derivative (CAS 65355-32-0). Key parameters:

- Reaction temperature: 0–5°C to minimize over-oxidation.

- Yield optimization: Use anhydrous conditions and catalytic TEMPO to achieve >85% conversion .

Advanced: How should discrepancies between DSC and FTIR data in phase transition studies be resolved?

Methodological Answer:

Discrepancies arise from differing sensitivity to thermal vs. structural changes. For example, DSC may detect a glass transition undetected by FTIR. Resolution strategies:

- Cross-validate with POM to correlate optical textures with thermal events.

- Perform time-resolved FTIR during heating/cooling cycles to capture dynamic bond changes .

Advanced: What role does stereochemistry play in the compound’s physicochemical properties?

Methodological Answer:

The trans,trans configuration minimizes steric strain, enhancing thermal stability (decomposition >250°C) and solubility in non-polar solvents (e.g., hexane). Cis isomers exhibit lower melting points and reduced LC phase stability due to increased ring strain .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s mesogenic behavior?

Methodological Answer:

Fluorination at the benzene ring (e.g., 1,2-difluoro-4-[trans-4-propylcyclohexyl]benzene) increases dipole moment, lowering clearing temperatures by ~20°C. This is quantified via:

- X-ray diffraction : Measures molecular packing distances.

- DFT calculations : Predict polarizability changes affecting LC alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.